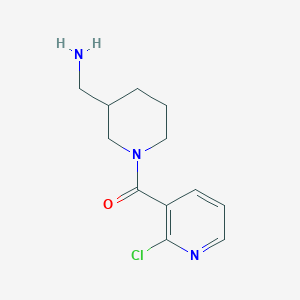(3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone
CAS No.: 1421110-05-5
VCID: VC3083434
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73 g/mol
* For research use only. Not for human or veterinary use.

| Description |
Biological Activity and ApplicationsThis compound's structure suggests potential applications in medicinal chemistry due to its bioactive functional groups:
Table 1: Hypothetical Biological Activities Based on Structural Features
Examples of Analogous Compounds
Analytical MethodsThe characterization of such compounds typically involves:
Challenges
Future Directions
This compound represents an intriguing scaffold for further research into drug discovery and materials science due to its unique combination of functional groups and structural features. Future studies should focus on its synthesis optimization, biological evaluation, and potential applications in various fields such as pharmacology or agrochemistry. |
||||||||
|---|---|---|---|---|---|---|---|---|---|
| CAS No. | 1421110-05-5 | ||||||||
| Product Name | (3-(Aminomethyl)piperidin-1-yl)(2-chloropyridin-3-yl)methanone | ||||||||
| Molecular Formula | C12H16ClN3O | ||||||||
| Molecular Weight | 253.73 g/mol | ||||||||
| IUPAC Name | [3-(aminomethyl)piperidin-1-yl]-(2-chloropyridin-3-yl)methanone | ||||||||
| Standard InChI | InChI=1S/C12H16ClN3O/c13-11-10(4-1-5-15-11)12(17)16-6-2-3-9(7-14)8-16/h1,4-5,9H,2-3,6-8,14H2 | ||||||||
| Standard InChIKey | OARZNSHKKOJOIE-UHFFFAOYSA-N | ||||||||
| SMILES | C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)CN | ||||||||
| Canonical SMILES | C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)CN | ||||||||
| PubChem Compound | 71644538 | ||||||||
| Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume